Bromodomain Inhibition Profile: Selective Binding to BRPF Family Bromodomains
In BROMOscan assays measuring inhibition of bromodomain-containing proteins, 4-bromo-N-(2,4-dibromophenyl)benzamide demonstrates a distinct isoform selectivity profile within the BRPF family, with an IC₅₀ of 65 nM against BRPF1, 1,400 nM against BRPF2‑BRD1, and 7,600 nM against BRPF3 [1]. In contrast, the des‑bromo analog N‑(2,4‑dibromophenyl)benzamide and the 3‑bromo positional isomer 3‑bromo‑N‑(2,4‑dibromophenyl)benzamide exhibit no reported BRPF binding activity in public databases, highlighting the functional uniqueness conferred by the 4‑bromo substitution pattern on the benzoyl ring.
| Evidence Dimension | Bromodomain Binding Affinity (IC₅₀) and Isoform Selectivity |
|---|---|
| Target Compound Data | BRPF1: IC₅₀ = 65 nM; BRPF2‑BRD1: IC₅₀ = 1,400 nM; BRPF3: IC₅₀ = 7,600 nM |
| Comparator Or Baseline | N-(2,4-dibromophenyl)benzamide and 3-bromo-N-(2,4-dibromophenyl)benzamide: No reported BRPF binding activity |
| Quantified Difference | >21‑fold higher potency for BRPF1 vs. BRPF2‑BRD1; >116‑fold higher potency for BRPF1 vs. BRPF3. Comparators lack detectable activity. |
| Conditions | BROMOscan assay; recombinant human BRPF1, BRPF2‑BRD1, and BRPF3 expressed in E. coli BL21; 1 hr incubation [1] |
Why This Matters
The selective nanomolar BRPF1 inhibition enables focused epigenetic probe development without confounding activity on closely related bromodomains, a key criterion for target validation studies.
- [1] BindingDB Entry BDBM50249772. 4-bromo-N-(2,4-dibromophenyl)benzamide (CHEMBL4067436). http://bdb8.ucsd.edu (accessed 2025). View Source
